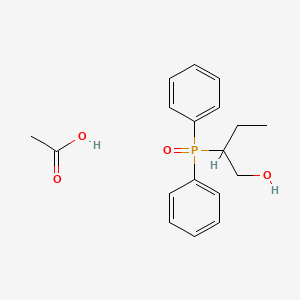
Acetic acid;2-diphenylphosphorylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-diphenylphosphorylbutan-1-ol is an organic compound that combines the properties of acetic acid and a phosphoryl-substituted butanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-diphenylphosphorylbutan-1-ol typically involves the reaction of acetic acid with 2-diphenylphosphorylbutan-1-ol under controlled conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Commonly used catalysts include strong acids or bases, depending on the specific reaction pathway chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-diphenylphosphorylbutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogens, such as chlorine or bromine, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce various alcohols.
Scientific Research Applications
Acetic acid;2-diphenylphosphorylbutan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid;2-diphenylphosphorylbutan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s phosphoryl group can participate in phosphorylation reactions, which are critical in many cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
Butan-1-ol: A primary alcohol used as a solvent and in chemical synthesis.
Diphenylphosphoryl derivatives: Compounds with similar phosphoryl groups that exhibit unique chemical properties.
Uniqueness
Acetic acid;2-diphenylphosphorylbutan-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility that is not found in simpler compounds like acetic acid or butan-1-ol alone.
Properties
CAS No. |
89841-26-9 |
|---|---|
Molecular Formula |
C18H23O4P |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
acetic acid;2-diphenylphosphorylbutan-1-ol |
InChI |
InChI=1S/C16H19O2P.C2H4O2/c1-2-14(13-17)19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-2(3)4/h3-12,14,17H,2,13H2,1H3;1H3,(H,3,4) |
InChI Key |
BMZVYOPYICVOOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















